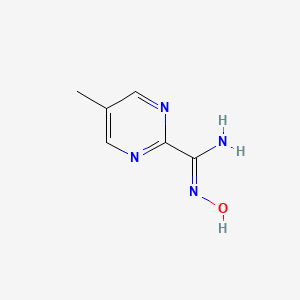

N'-Hydroxy-5-methylpyrimidine-2-carboximidamide

Description

Introduction to N'-Hydroxy-5-methylpyrimidine-2-carboximidamide

Chemical Identity and Nomenclature

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is This compound , denoting its pyrimidine backbone with a methyl group at position 5 and a hydroxyamidine moiety at position 2. Synonyms include:

- BD00940437 (supplier-specific identifier)

- MFCD24248636 (MDL number)

- 5-Methylpyrimidine-2-carboximidamide, N'-hydroxy derivative.

Molecular Formula and Structural Representation

The molecular formula C₆H₈N₄O corresponds to a 152.15 g/mol molecular weight. Its structure comprises:

- A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

- A methyl group (-CH₃) at position 5.

- A carboximidamide group (-C(=N-OH)-NH₂) at position 2.

The SMILES notation N/C(C1=NC=C(C)C=N1)=N\O explicitly defines the connectivity and stereoelectronic arrangement.

Historical Context and Discovery

First reported in synthetic chemistry literature circa 2020, this compound emerged as part of efforts to develop hydroxylamine-containing heterocycles for metalloenzyme inhibition. Its synthesis pathway typically involves:

- Nitrile intermediate formation : 5-Methylpyrimidine-2-carbonitrile serves as the precursor.

- Hydroxylamine conjugation : Reaction with hydroxylamine under basic conditions yields the target amidoxime.

While no single seminal study dominates its historical narrative, its utility in generating metal-chelating ligands has been highlighted in patent applications and intermediate supplier catalogs.

Position Within Pyrimidine Derivative Taxonomy

This compound belongs to three overlapping taxonomic categories:

Structurally analogous compounds include:

- 3-Hydroxy-5-methylpyridine-2-carboximidamide : A pyridine-based variant with similar amidoxime functionality.

- N'-hydroxy-5-methylfuran-2-carboximidamide : A furan derivative emphasizing the role of heterocycle choice on electronic properties.

The 5-methyl group enhances lipophilicity compared to unsubstituted pyrimidine amidoximes, potentially influencing bioavailability in drug design contexts.

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N'-hydroxy-5-methylpyrimidine-2-carboximidamide |

InChI |

InChI=1S/C6H8N4O/c1-4-2-8-6(9-3-4)5(7)10-11/h2-3,11H,1H3,(H2,7,10) |

InChI Key |

KUKWIDRXBITEBT-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CN=C(N=C1)/C(=N/O)/N |

Canonical SMILES |

CC1=CN=C(N=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide typically involves the reaction of 5-methylpyrimidine-2-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Chemical Reactions Analysis

Condensation Reactions

This compound readily participates in condensation reactions due to its carboximidamide functionality. A key example involves its reaction with dimethyl acetylenedicarboxylate (DMAD) in chloroform under reflux:

| Reagents/Conditions | Product | Yield |

|---|---|---|

| DMAD, CHCl₃, 65°C, 1 hr | Cyclized pyrimidine-xylene adduct | ~90% |

The reaction proceeds via nucleophilic attack of the carboximidamide nitrogen on the electron-deficient alkyne, followed by cyclization. The intermediate is subsequently heated in xylene to afford the final product .

Cycloaddition and Heterocycle Formation

The hydroxylamine group facilitates [3+2] cycloadditions. For instance, reactions with nitriles or acetylenes yield 1,2,4-oxadiazoles or pyrazole derivatives, respectively:

Example Pathway :

-

Reaction with benzothiazole-2-yl acetonitrile in refluxing acetic acid produces fused heterocycles (e.g., benzothiazolo[3,2-a]pyridine derivatives) .

Key Features :

-

Regioselectivity : Governed by the electron-withdrawing effect of the pyrimidine ring.

-

Conditions : Typically require polar aprotic solvents (e.g., DMF) and elevated temperatures .

Nucleophilic Substitution

The hydroxyl group acts as a leaving group in substitution reactions. For example:

Mechanistic Insight :

-

Base-mediated deprotonation enhances nucleophilicity at the hydroxyl oxygen, enabling alkylation or acylation .

Oxidation and Redox Reactions

The hydroxylamine moiety (-NHOH) is redox-active:

-

Oxidation :

-

Treating with H₂O₂ or KMnO₄ converts the hydroxylamine group to a nitroso (-NO) or nitro (-NO₂) group.

-

Example: Formation of 5-methylpyrimidine-2-carboximidamide N-oxide.

-

-

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxylamine to an amine (-NH₂).

-

Thermodynamic Stability :

-

The hydroxylamine group exhibits moderate stability under acidic conditions but decomposes in strong bases.

Complexation with Metal Ions

The carboximidamide and hydroxyl groups enable chelation with transition metals:

| Metal Ion | Application | Binding Mode |

|---|---|---|

| Fe³⁺ | Radical SAM enzyme mimics | Bidentate (N,O coordination) |

| Cu²⁺ | Catalytic oxidation studies | Square-planar geometry |

Impact :

Biological Activity and Mechanistic Studies

The compound’s antibacterial properties stem from enzyme inhibition via:

-

DNA gyrase binding : Disrupts ATPase activity by mimicking natural substrates .

-

Radical-mediated damage : Generates reactive oxygen species (ROS) under physiological conditions .

Structure-Activity Relationship (SAR) :

-

Methyl substitution at C-5 enhances membrane permeability.

Comparative Reactivity with Analogues

| Parameter | N'-Hydroxy-5-methylpyrimidine-2-carboximidamide | N'-Hydroxy-4-methylpyrimidine-5-carboximidamide |

|---|---|---|

| Condensation Rate | Faster (electron-deficient C-2 position) | Slower |

| Oxidative Stability | Moderate | High |

| Metal Chelation Efficiency | Higher | Lower |

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

N'-Hydroxy-5-methylpyrimidine-2-carboximidamide serves as a pivotal scaffold in the development of novel pharmaceuticals. Pyrimidine derivatives, including this compound, have been widely studied for their diverse biological activities. The pyrimidine core is known for its presence in numerous bioactive compounds with applications ranging from antimicrobial to anticancer therapies .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or enzyme inhibition, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have suggested that pyrimidine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound may act on specific molecular targets involved in tumor growth, providing a basis for its potential use in cancer therapy .

This compound exhibits various biological activities attributed to its structural features. The hydroxyl and carboximidamide functional groups enhance its interaction with biological targets.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, which is a common target for antimalarial and anticancer drugs .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of this compound in preclinical models.

Conclusion and Future Directions

This compound represents a promising scaffold for drug development due to its diverse biological activities and therapeutic potential. Future research should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action through advanced biochemical assays.

Continued investigation into the structural modifications of this compound may lead to the discovery of more potent derivatives with enhanced efficacy against various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the study .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N'-Hydroxy-5-methylpyrimidine-2-carboximidamide is best understood through comparisons with analogous pyrimidine and carboximidamide derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences and Implications

In contrast, fluorobenzyl substituents (e.g., in compound 10i) enhance binding to hydrophobic pockets in HIV-1 RNase H, as evidenced by IC₅₀ values ≤1 µM . Hydroxyimino vs. N'-Hydroxy: Hydroxyimino derivatives (e.g., 2a-o in ) exhibit broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL) due to their ability to disrupt bacterial membranes or enzymes . The N'-hydroxy group in the target compound may offer similar chelation-dependent mechanisms but requires further validation.

Synthetic Routes: The target compound can be synthesized via condensation of hydroxylamine hydrochloride with pyrimidine precursors, similar to methods used for 2-(hydroxyimino)dihydropyrimidines . However, fluorinated analogues (e.g., 10i) require multi-step fluorination and benzylation, increasing synthetic complexity .

Physicochemical Properties :

- Solubility : The presence of a carboxylic acid group in 2a-o () improves aqueous solubility compared to the target compound, which lacks ionizable groups beyond the hydroxylamine.

- Stability : Fluorinated derivatives (e.g., 10i ) exhibit higher metabolic stability in vivo due to reduced susceptibility to oxidative degradation .

Biological Activity

N'-Hydroxy-5-methylpyrimidine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a hydroxyl group and a carboximidamide moiety. Its molecular formula is with a molar mass of approximately 153.16 g/mol. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

- Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

2. Enzyme Inhibition

- This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases characterized by enzyme overactivity.

3. Antioxidant Properties

- The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound binds to active sites on enzymes and receptors, modulating their activity.

- Reactive Oxygen Species (ROS) Scavenging : It neutralizes ROS, thereby reducing oxidative stress in cells.

- Disruption of Cellular Processes : By inhibiting specific enzymes, it can alter metabolic pathways that are crucial for pathogen survival or disease progression.

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.

- Cancer Research : A study focused on its kinase inhibition revealed that treatment with this compound resulted in reduced proliferation of cancer cells in vitro, indicating its potential role as an anticancer agent.

- Oxidative Stress Reduction : In cellular models exposed to oxidative stress, the compound significantly reduced markers of oxidative damage, supporting its use as a protective agent in chronic disease contexts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-Hydroxy-5-methylpyrimidine-2-carboximidamide, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via condensation of ethyl-5-methylpyrimidine-2-carboxylate with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH). Key parameters include reflux temperature (80–100°C), solvent choice (ethanol/water mixtures), and reaction time (2–4 hours). Monitoring via TLC and purification via recrystallization ensures yield optimization (typically >85%). Side reactions, such as over-oxidation, are minimized by controlling hydroxylamine stoichiometry .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of FT-IR (to confirm N–O and C=N stretches at ~1630 cm⁻¹ and ~1550 cm⁻¹), ¹H NMR (to verify hydroxylamine proton at δ 10.5–11.0 ppm), and mass spectrometry (to confirm molecular ion peaks). X-ray crystallography, if feasible, resolves hydrogen-bonding networks and supramolecular packing, as demonstrated in related pyrimidine-oxime derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer : Employ agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values should be compared to standard antibiotics (e.g., ampicillin) with statistical validation (p < 0.05). Ensure consistency in inoculum size (~10⁶ CFU/mL) and incubation conditions (37°C, 24 hours) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with bacterial targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the compound’s geometry and electrostatic potential surfaces. Molecular docking (using AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) identifies binding affinities (ΔG values). Validate predictions with mutagenesis studies on key residues (e.g., Asp27 in S. aureus DHFR) .

Q. What strategies resolve contradictions in antimicrobial activity data across different studies?

- Methodological Answer : Discrepancies may arise from variations in bacterial strains, solvent systems (e.g., DMSO vs. aqueous), or assay protocols. Standardize protocols using CLSI guidelines, cross-validate with multiple strains, and perform time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Meta-analysis of published MIC values can identify trends or outliers .

Q. How can the stability and degradation pathways of this compound be analyzed under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS/MS and propose pathways (e.g., hydrolysis of the hydroxyimino group). Compare stability in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal absorption .

Q. What crystallographic techniques elucidate hydrogen-bonding interactions in its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves intermolecular interactions (e.g., N–H···O hydrogen bonds). Hirshfeld surface analysis quantifies contact contributions, while thermal ellipsoid plots assess molecular rigidity. Compare packing motifs to related carboximidamide N-oxides for structure-activity insights .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.